Butanedioic acid, 2,3-dimethoxy-, diethyl ester
Description
3-diMethoxysuccinate is an organic compound with the molecular formula C10H18O6. It is a derivative of succinic acid, where two methoxy groups are attached to the succinate backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
Molecular Formula |
C10H18O6 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
diethyl 2,3-dimethoxybutanedioate |
InChI |
InChI=1S/C10H18O6/c1-5-15-9(11)7(13-3)8(14-4)10(12)16-6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
GBLRBXULFQVLRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-diMethoxysuccinate can be synthesized from L(+)-Diethyl L-tartrate and dimethyl sulfate. The reaction involves the esterification of succinic acid to form dimethyl succinate, followed by further chemical modifications to introduce the methoxy groups .
Industrial Production Methods
The industrial production of 3-diMethoxysuccinate typically involves a two-step process: esterification and hydrogenation. In the esterification step, maleic anhydride reacts with methanol in the presence of a solid acid catalyst to form dimethyl maleate. This is followed by hydrogenation in a fixed bed reactor to produce 3-diMethoxysuccinate .
Chemical Reactions Analysis
Types of Reactions
3-diMethoxysuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-diMethoxysuccinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-diMethoxysuccinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular components, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: A simpler ester of succinic acid without methoxy groups.
Diethyl succinate: Another ester of succinic acid with ethyl groups instead of methoxy groups.
Methyl succinate: A monoester of succinic acid with a single methoxy group.
Uniqueness
3-diMethoxysuccinate is unique due to the presence of two methoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
